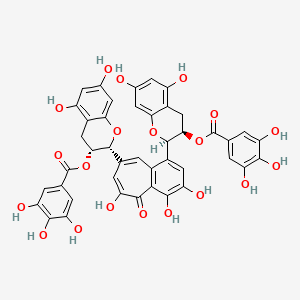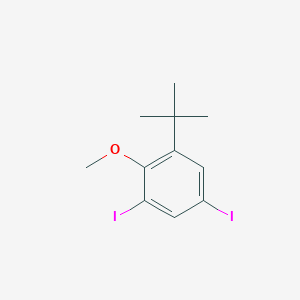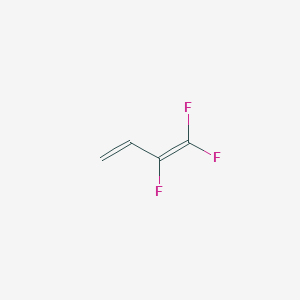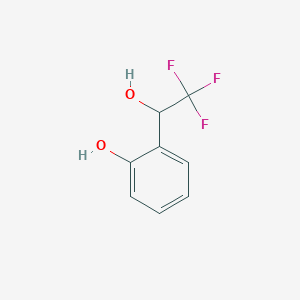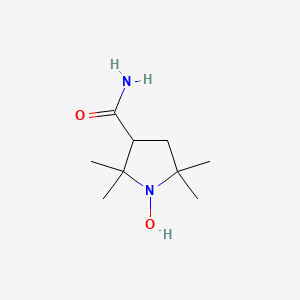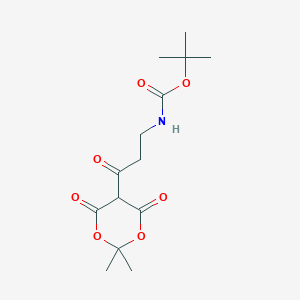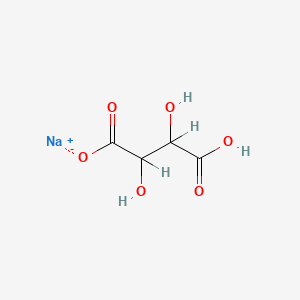
Sodium bitartrate
概要
説明
Sodium bitartrate, also known as this compound or monosodium tartrate, is a white, crystalline powder with the chemical formula C4H5O6Na. It is a salt derived from tartaric acid, where one of the hydrogen atoms is replaced by a sodium atom. This compound is highly soluble in water and is commonly used in baking, drug formulation, and analytical techniques due to its non-toxic and biodegradable nature .
準備方法
Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the reaction of tartaric acid with sodium carbonate. The reaction proceeds as follows:
H6C4O6+Na2CO3→C4H5O6Na+CO2+H2O
Alternatively, it can be prepared by reacting potassium hydrogen tartrate with sodium hydrogen carbonate .
Industrial Production Methods: In industrial settings, sodium hydrogen tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate during the fermentation process, leading to the formation of sodium hydrogen tartrate .
化学反応の分析
Types of Reactions: Sodium bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various metal salts such as potassium chloride and calcium chloride.
Major Products Formed:
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Corresponding metal tartrates such as potassium tartrate and calcium tartrate.
科学的研究の応用
Sodium bitartrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sodium hydrogen tartrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical techniques to remove interfering metal ions. In biological systems, it can stabilize enzymes and proteins by maintaining the pH and ionic strength of the solution .
類似化合物との比較
- Potassium hydrogen tartrate (cream of tartar)
- Sodium tartrate
- Potassium sodium tartrate (Rochelle salt)
Comparison:
- Potassium hydrogen tartrate: Similar to sodium hydrogen tartrate but contains potassium instead of sodium. It is also used in baking and as a stabilizer in various applications.
- Sodium tartrate: Contains two sodium ions and is used as an emulsifier and binding agent in food products. It is also used in Karl Fischer titration to determine water content .
- Potassium sodium tartrate: A double salt of tartaric acid, used in piezoelectric applications and as a reagent in organic synthesis .
Sodium bitartrate is unique due to its specific applications in qualitative chemical analysis and its role as a complexing agent in various analytical techniques.
特性
分子式 |
C4H5NaO6 |
|---|---|
分子量 |
172.07 g/mol |
IUPAC名 |
sodium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
InChIキー |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
物理的記述 |
White solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
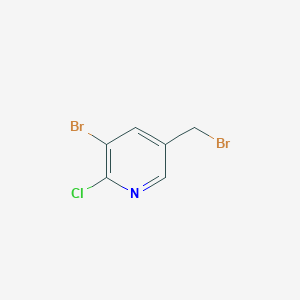
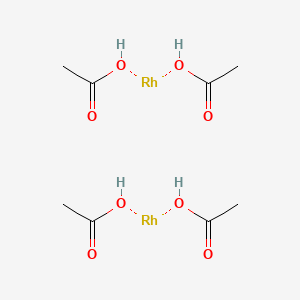
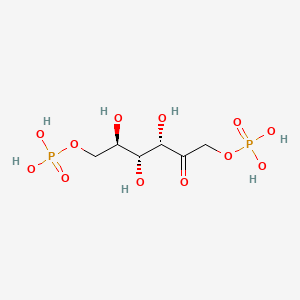
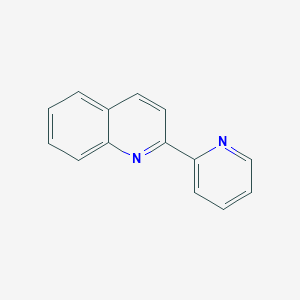
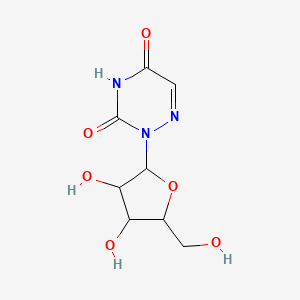
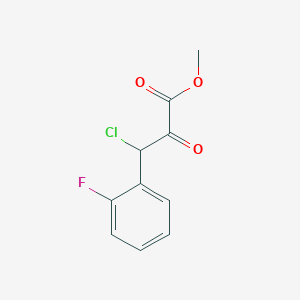

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8816231.png)
